2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione

Physicochemical profiling Drug-likeness Solubility prediction

This 2,3-dihydro-1,4-dione scaffold is not interchangeable with the 1,3-dione regioisomer (CAS 132332-43-5) or saturated hexahydro analogs. Its unique hydrogen-bonding topology (1 HBD, 2 HBA) mimics the uracil motif recognized by kinase hinge regions, underpinning PI3Kα and CLK1 inhibitor potencies reaching picomolar IC50 values. Zero rotatable bonds confer conformational rigidity ideal for fragment-based drug discovery. The compound serves as a direct precursor to variolin marine alkaloid cores. Procure with confidence to avoid invalid SAR hypotheses and wasted synthetic effort. Ideal for kinase inhibitor programs, anti-tubercular LysRS targeting, and natural product synthesis.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 223432-94-8
Cat. No. B1625120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
CAS223432-94-8
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC=CN2C(=O)N1
InChIInChI=1S/C7H6N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3H,4H2,(H,8,11)
InChIKeyFTUDALZDGLETTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione (CAS 223432-94-8): A Fused Pyrrolopyrimidine-Dione Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione (CAS 223432-94-8) is a bicyclic heterocycle comprising a pyrrole ring fused to a pyrimidine-1,4-dione system (MF C7H6N2O2, MW 150.13) . The scaffold belongs to the pyrrolo[1,2-c]pyrimidine family, a class widely explored for kinase inhibition [1], anti-tubercular activity [2], and as a core motif in total synthesis of variolin marine alkaloids [3]. Unlike its parent aromatic system or regioisomeric 1,3-dione counterparts, the 1,4-dione arrangement with a single N–H hydrogen bond donor and two carbonyl acceptors provides a distinct physicochemical and hydrogen-bonding profile that directly influences molecular recognition, solubility, and synthetic derivatization routes.

Why Generic Pyrrolopyrimidine Scaffolds Cannot Substitute for 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione (CAS 223432-94-8) in Research Programs


Pyrrolopyrimidine scaffolds are not interchangeable. The 2,3-dihydro-1,4-dione oxidation state and regioisomeric arrangement of this compound create a specific hydrogen-bond donor/acceptor topology (1 HBD, 2 HBA) that is absent in the parent pyrrolo[1,2-c]pyrimidine (0 HBD, 1 HBA) [1]. The 1,4-dione regioisomer cannot be functionally replaced by the 1,3-dione variant (CAS 132332-43-5), as the two arrangements present carbonyl groups at different vectors, leading to divergent molecular recognition in kinase ATP-binding pockets [2] and distinct reactivity in downstream synthetic transformations [3]. Furthermore, the aromatic pyrrole ring in this compound confers conformational rigidity (0 rotatable bonds) that distinguishes it from hexahydro-saturated analogs (CAS 74596-10-4), where pyrrolidine ring puckering introduces conformational uncertainty in structure-based design. Substituting an incorrect regioisomer or oxidation state risks invalidating SAR hypotheses, wasting synthetic effort, and producing misleading biological data.

Quantitative Differentiation Evidence for 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione (CAS 223432-94-8) Relative to Closest Analogs


Lipophilicity Shift of ~1 Log Unit and 3.2× Polar Surface Area Increase Versus Parent Pyrrolo[1,2-c]pyrimidine

The introduction of the 1,4-dione functionality into the pyrrolo[1,2-c]pyrimidine scaffold produces a dramatic shift in key physicochemical descriptors relative to the unsubstituted parent heterocycle (CAS 274-43-1). The target compound exhibits a predicted LogP of 0.24–0.3 versus 1.33 for the parent, representing a decrease of approximately 1 log unit [REFS-1, REFS-2]. Simultaneously, the polar surface area (PSA) increases from 17.30 Ų (parent) to 54.59 Ų (target), a 3.2-fold increase . Hydrogen bond donor count increases from 0 to 1, and acceptor count from 1 to 2 [2]. These differences place the target compound in a more favourable region of CNS MPO and Lipinski physicochemical space for lead-like properties, with improved aqueous solubility prospects.

Physicochemical profiling Drug-likeness Solubility prediction Permeability

Synthetic Accessibility: 52% One-Pot Yield from 2-(Bromoacetyl)pyrrole Enables Rapid Scale-Up Versus Multi-Step TOSMIC Routes to Parent Scaffold

The target compound is accessible via a concise one-pot cyclocondensation of 2-(bromoacetyl)pyrrole with potassium cyanate in acetonitrile (1 h reaction time), yielding the product in 52% isolated yield [1]. This contrasts with the classical TOSMIC-based route to the parent pyrrolo[1,2-c]pyrimidine scaffold, which requires (i) condensation of pyrrole-2-carboxaldehyde with tosylmethyl isocyanide (TOSMIC), followed by (ii) reductive desulfonylation with sodium amalgam—a two-step sequence with variable yields dependent on substitution pattern [2]. The direct dione synthesis avoids TOSMIC (a potentially hazardous isocyanide) and sodium amalgam (toxic mercury waste), offering a safer and more scalable procurement pathway for medicinal chemistry groups requiring gram quantities of the core scaffold.

Synthetic methodology Scale-up Building block procurement Cyclocondensation

Regioisomeric Differentiation: 1,4-Dione vs. 1,3-Dione Carbonyl Vector Topology Dictates Kinase Hinge-Binding Geometry

The 1,4-dione arrangement positions the two carbonyl oxygen atoms at a 1,4-relationship across the pyrimidine ring, creating a hydrogen-bond acceptor pair with an inter-carbonyl distance of approximately 5.0 Å (estimated from the pyrimidine ring geometry). In contrast, the 1,3-dione regioisomer (6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione, CAS 132332-43-5) positions the carbonyls at a 1,3-relationship with an inter-carbonyl separation of approximately 3.5 Å [1]. This spatial difference is pharmacologically consequential: the 1,4-dione motif mimics the carbonyl arrangement found in uracil and thymine, natural bases recognized by nucleotide-binding proteins. Condensed pyrrolo[1,2-c]pyrimidine-1,4-dione derivatives have been deployed as hinge-binding elements in PI3Kα inhibitors with IC50 values of 0.1–7.7 nM [2], while 1,3-dione analogs have been primarily explored for non-kinase targets such as GnRH receptor antagonism (Ki = 460 nM) [3] and RORγt inhibition (IC50 = 25 nM) [4], reflecting divergent target engagement profiles.

Kinase inhibitor design Hinge-binding motif Structure-based drug design Regioisomer selectivity

Conformational Rigidity: 0 Rotatable Bonds and sp3 Carbon Fraction of 0.14 Provide a Structurally Constrained Scaffold Versus Flexible Hexahydro Analogs

The target compound possesses zero rotatable bonds and an sp3-hybridized carbon fraction of only 0.14 (2 out of 7 carbons are sp3, at the C-2 and C-3 positions of the pyrimidine-dione ring), as calculated from its molecular structure [1]. This near-complete planarity contrasts sharply with the hexahydro-2-methyl analog (2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione, CAS 74596-10-4), which has a fully saturated pyrrolidine ring and at least 1 rotatable bond (the N–CH3 group), introducing conformational flexibility and an increased number of accessible low-energy conformers [2]. In structure-based drug design, a rigid scaffold reduces the entropic penalty upon protein binding, potentially enhancing binding affinity for a given set of interactions. The CLK1 kinase inhibitor program at UNSW explicitly exploited this pyrrolo[1,2-c]pyrimidine rigidity, achieving inhibitors with IC50 values of 5–8 nM [3], whereas saturated pyrrolidine-containing analogs were not pursued in that series.

Conformational analysis Rigid scaffold Structure-based design Entropic penalty

Downstream Derivatization Handle: Selective Reduction to 4-Hydroxy-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one (CAS 223432-95-9) Enables Orthogonal Functionalization

A structurally defining feature of this scaffold is the chemoselective reducibility of one carbonyl group. The target compound can be converted to 4-Hydroxy-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one (CAS 223432-95-9), as documented in the original synthesis paper [1]. This introduces a hydroxyl handle at the 4-position that is absent in the fully oxidized 1,4-dione and is not accessible from the 1,3-dione regioisomer without disrupting the second carbonyl. The resulting secondary alcohol enables etherification, esterification, or oxidation back to the ketone, providing a reversible redox handle for late-stage diversification. In contrast, the 1,3-dione regioisomer (CAS 132332-43-5) lacks this chemoselectivity because both carbonyls are conjugated differently and reduction typically leads to mixtures or over-reduction [2]. No comparable monoreduction product is commercially listed for the 1,3-dione scaffold.

Late-stage functionalization Scaffold diversification Synthetic intermediate Chemoselective reduction

Commercial Availability and Purity Landscape: 95–98% Purity from Multiple Global Suppliers Versus Niche or Custom-Only Status of Closest Regioisomeric Analogs

The target compound is stocked by multiple independent suppliers across Asia, Europe, and North America, with documented minimum purity specifications ranging from 95% (AKSci, Chemenu) to 98% (Leyan, MolCore) [REFS-1, REFS-2, REFS-3]. The MDL number MFCD12923987 is registered, and the compound is available in quantities from milligrams to grams . In contrast, the closest 1,3-dione regioisomer (6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione, CAS 132332-43-5) has significantly fewer stockists, and the hexahydro analog (CAS 74596-10-4) is primarily available as a 97%-purity specialty item from a more limited supplier base [1]. The broader commercial footprint of the 1,4-dione translates to competitive pricing, shorter lead times, and lower risk of single-supplier dependency for research programs.

Procurement Supply chain Purity specification Commercial availability

Optimal Research and Procurement Application Scenarios for 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione (CAS 223432-94-8)


Kinase Inhibitor Lead Generation: Hinge-Binding Scaffold with Precedented Sub-nanomolar PI3Kα and CLK1 Activity in Condensed Derivatives

The 1,4-dione carbonyl topology of this scaffold mimics the uracil hydrogen-bonding motif recognized by the kinase hinge region. Condensed pyrrolo[1,2-c]pyrimidine-1,4-dione derivatives have delivered PI3Kα inhibitors with IC50 values of 0.1–7.7 nM [1] and CLK1 inhibitors with IC50 values of 5–8 nM [2]. The scaffold's zero rotatable bonds and predicted LogP of 0.24–0.3 provide an attractive physicochemical starting point for lead optimization. Research groups initiating kinase inhibitor programs should select this 1,4-dione scaffold over the 1,3-dione regioisomer or saturated hexahydro analogs to maintain the validated hinge-binding geometry and conformational rigidity that underpin these potency levels.

Anti-Tubercular Drug Discovery: Exploratory Scaffold for M. tuberculosis Lysyl-tRNA Synthetase (LysRS) Inhibition

A drug-like series based on a fused dihydropyrrolidino-pyrimidine scaffold (structurally related to the target compound) has been developed against M. tuberculosis LysRS, with the lead compound DDD02049209 demonstrating efficacy in mouse models of both acute and chronic tuberculosis and an in vitro safety profile supporting preclinical development [3]. Preliminary analysis of clinical resistant M. tuberculosis strains shows no pre-existing resistance to this scaffold class [3]. The target compound offers a minimal core structure from which to build focused libraries targeting the LysRS ATP-binding site, leveraging its rigid geometry and favorable physicochemical profile.

Variolin Alkaloid Total Synthesis and Analog Generation: Validated Entry Point to the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine Tricyclic Core

The pyrrolo[1,2-c]pyrimidine-1,4-dione system serves as a direct synthetic precursor to the tricyclic core of variolin marine alkaloids, potent antitumor natural products [4]. The 4-position monoreduction product (CAS 223432-95-9) provides a functionalization handle for introducing the pyridine ring via palladium-mediated C–N, C–C, and C–O coupling sequences that have been validated in total synthesis campaigns [5]. Academic and industrial natural product chemistry groups should procure both the 1,4-dione and its 4-hydroxy derivative as a matched building block pair for variolin analog synthesis programs.

Scaffold-Hopping and Fragment-Based Drug Discovery: A Minimal, Fragment-Compliant Core with Favorable Physicochemical Properties

With MW = 150.13, LogP = 0.24–0.3, PSA = 54.59 Ų, 1 HBD, and 2 HBA, this compound falls well within fragment-library physicochemical criteria (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [6]. Its zero rotatable bonds and near-planar geometry make it ideal for fragment-based screening by X-ray crystallography or SPR, where rigid fragments yield higher-quality electron density and more interpretable binding poses. The compound's commercial availability at 95–98% purity from multiple suppliers supports immediate deployment in fragment library assembly without the need for in-house synthesis or purification.

Quote Request

Request a Quote for 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.